molecular formula C15H18F2N2O3 B6798197 N-(2,2-difluoro-1-phenylethyl)-3,9-dioxa-7-azabicyclo[3.3.1]nonane-7-carboxamide

N-(2,2-difluoro-1-phenylethyl)-3,9-dioxa-7-azabicyclo[3.3.1]nonane-7-carboxamide

Cat. No.: B6798197
M. Wt: 312.31 g/mol
InChI Key: GFPAQVGDANFJJP-UHFFFAOYSA-N
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Description

N-(2,2-difluoro-1-phenylethyl)-3,9-dioxa-7-azabicyclo[3.3.1]nonane-7-carboxamide is a complex organic compound characterized by its unique bicyclic structure. This compound features a combination of fluorinated phenylethyl and azabicyclo frameworks, making it a subject of interest in various fields of chemical research due to its potential biological and industrial applications.

Properties

IUPAC Name

N-(2,2-difluoro-1-phenylethyl)-3,9-dioxa-7-azabicyclo[3.3.1]nonane-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F2N2O3/c16-14(17)13(10-4-2-1-3-5-10)18-15(20)19-6-11-8-21-9-12(7-19)22-11/h1-5,11-14H,6-9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFPAQVGDANFJJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COCC(O2)CN1C(=O)NC(C3=CC=CC=C3)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-difluoro-1-phenylethyl)-3,9-dioxa-7-azabicyclo[3.3.1]nonane-7-carboxamide typically involves multiple steps:

  • Formation of the Azabicyclo[3.3.1]nonane Core: : This step often starts with the cyclization of appropriate precursors under controlled conditions. For instance, a SmI2-mediated radical cyclization can be employed to construct the azabicyclo[3.3.1]nonane framework .

  • Introduction of the Fluorinated Phenylethyl Group: : The phenylethyl group, substituted with fluorine atoms, is introduced via nucleophilic substitution reactions. This step requires careful handling of fluorinating agents and appropriate solvents to ensure high yield and purity.

  • Amidation Reaction: : The final step involves the formation of the carboxamide group through an amidation reaction, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to scale up the process

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phenylacetic acid derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. Its bicyclic framework makes it a valuable scaffold for the development of new synthetic methodologies and the exploration of radical cyclization reactions.

Biology

Biologically, N-(2,2-difluoro-1-phenylethyl)-3,9-dioxa-7-azabicyclo[3.3.1]nonane-7-carboxamide is investigated for its potential as a pharmacophore. Its fluorinated phenylethyl group can enhance binding affinity and metabolic stability, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its unique structure may interact with specific biological targets, offering opportunities for the development of new treatments for various diseases.

Industry

Industrially, the compound’s stability and reactivity make it suitable for use in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which N-(2,2-difluoro-1-phenylethyl)-3,9-dioxa-7-azabicyclo[3.3.1]nonane-7-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The fluorinated phenylethyl group can enhance binding interactions, while the azabicyclo framework provides structural rigidity, facilitating specific interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    N-(2,2-difluoro-1-phenylethyl)-3,9-dioxa-7-azabicyclo[3.3.1]nonane-7-carboxamide: can be compared with other azabicyclo[3.3.1]nonane derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combination of a fluorinated phenylethyl group with an azabicyclo framework. This structural combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

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